[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
CAS No.: 528567-32-0
Cat. No.: VC0144043
Molecular Formula: C5H10O3S
Molecular Weight: 150.192
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 528567-32-0 |
|---|---|
| Molecular Formula | C5H10O3S |
| Molecular Weight | 150.192 |
| IUPAC Name | [(2R)-5-methoxy-1,3-oxathiolan-2-yl]methanol |
| Standard InChI | InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3/t4?,5-/m1/s1 |
| Standard InChI Key | LHBJRSXVTINARH-BRJRFNKRSA-N |
| SMILES | COC1CSC(O1)CO |
Introduction
Chemical Structure and Properties
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol contains a five-membered heterocyclic ring with both oxygen and sulfur atoms incorporated into the ring structure. The stereogenic center at the 2-position bears an R configuration, which is critical for its function in stereoselective synthesis pathways. The methoxy substituent at the 5-position and the hydroxymethyl group at the 2-position provide functional handles that allow for further chemical transformations.
The chemical and physical properties of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol are summarized in Table 1:
| Property | Description |
|---|---|
| Molecular Formula | C₅H₁₀O₃S |
| Molecular Weight | Approximately 150.19 g/mol |
| Functional Groups | Hydroxyl, methoxy, 1,3-oxathiolane ring |
| Stereochemistry | R configuration at the 2-position |
| Physical State | Liquid or solid (not explicitly stated in available data) |
| Solubility | Soluble in organic solvents such as tetrahydrofuran and dichloromethane |
| Reactivity | Reactive hydroxyl group capable of esterification; stable methoxy group |
The structural characteristics of this compound make it particularly suitable for stereoselective synthesis applications. The oxathiolane ring provides conformational rigidity, while the functional groups allow for selective chemical transformations.
Synthesis Methods
The synthesis of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol is described in detail in patent literature related to lamivudine production. According to the available patent information, the compound is synthesized through a reduction reaction of a precursor compound using lithium aluminum hydride in tetrahydrofuran .
The synthetic procedure is outlined as follows:
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Under a nitrogen atmosphere, lithium aluminum hydride (270g, 7.12mol) is combined with 2L of anhydrous tetrahydrofuran in a reaction flask.
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At 0°C, a solution of the precursor compound (1.05Kg, 3.47mol) in tetrahydrofuran is added dropwise.
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After complete addition, the reaction mixture is stirred for 2 hours.
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The mixture is then diluted with water and filtered.
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The solvent is evaporated under reduced pressure.
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The crude product is purified by silica gel column chromatography.
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This process yields 394g of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol, representing a 75% yield .
Table 2: Synthetic Parameters for [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol Production
| Parameter | Specification |
|---|---|
| Starting Material | Precursor compound (1.05Kg, 3.47mol) |
| Reducing Agent | Lithium aluminum hydride (270g, 7.12mol) |
| Solvent | Anhydrous tetrahydrofuran (2L) |
| Reaction Temperature | Initially 0°C |
| Reaction Atmosphere | Nitrogen |
| Reaction Time | 2 hours after addition |
| Purification Method | Silica gel column chromatography |
| Yield | 394g (75%) |
This synthetic approach is significant as it provides a high-yielding method for producing [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol with the desired stereochemistry, which is crucial for its application in pharmaceutical synthesis.
Spectroscopic Characterization
The structure of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol has been confirmed through ¹H NMR spectroscopy. The spectroscopic data provides important insights into the compound's structural features and confirms its identity. According to the patent literature, the ¹H NMR spectrum (recorded in CDCl₃) exhibits the following signals :
Table 3: ¹H NMR Spectral Data for [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.46, 5.30 | m | 2H | H-2 and H-5 (ring protons) |
| 3.89-3.75 | m | 2H | H-2' (hydroxymethyl protons) |
| 3.46, 3.42 | 2 × s | 3H | CH₃O (methoxy protons) |
| 3.27-3.08 | m | 2H | H-4 (ring protons) |
| 2.43, 2.09 | 2 × s | 1H | OH (hydroxyl proton) |
The spectral data reveals several important structural features:
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The ring protons (H-2 and H-5) appear as multiplets at relatively downfield positions, consistent with their proximity to electronegative oxygen and sulfur atoms.
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The hydroxymethyl protons (H-2') appear as a multiplet in the range of 3.89-3.75 ppm.
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The methoxy protons show two singlets at 3.46 and 3.42 ppm, suggesting possible rotamers or conformational isomers.
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The hydroxyl proton appears as two singlets at 2.43 and 2.09 ppm, which might be due to different hydrogen bonding environments or conformational effects.
This spectroscopic data is consistent with the proposed structure of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol and provides a valuable fingerprint for confirming the identity and purity of the synthesized compound.
Role in Lamivudine Synthesis
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol serves as a key intermediate in the stereoselective synthesis of lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections. According to patent literature, this compound participates in a multi-step synthetic pathway that leads to the production of lamivudine with controlled stereochemistry .
The role of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol in lamivudine synthesis involves the following key transformations:
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Esterification with L-menthol chloroformate to form (2R)-5-methoxy-1,3-oxathiolane-2-carboxylic acid-(2'S-isopropyl-5'R-methyl-1'R) cyclohexanol ester (referred to as compound IV in the patent).
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The resulting ester undergoes further transformations, including reaction with silylated cytosine derivatives, to introduce the cytosine base and form glycosylated intermediates.
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These intermediates are then processed through additional synthetic steps to eventually yield lamivudine.
The synthetic pathway from [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol to lamivudine can be summarized in Table 4:
| Step | Starting Compound | Reagents | Product | Significance |
|---|---|---|---|---|
| 1 | [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol | L-menthol chloroformate, pyridine, dichloromethane | (2R)-5-methoxy-1,3-oxathiolane-2-carboxylic acid ester | Introduces a leaving group for subsequent nucleophilic displacement |
| 2 | Ester intermediate | Silylated cytosine, trimethylsilyl triflate | Glycosylated cytosine intermediate | Introduces the cytosine base with stereocontrol |
| 3 | Glycosylated intermediate | Various reagents for deprotection and functional group manipulation | Lamivudine | Produces the final antiviral drug |
The use of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol in this synthetic pathway is crucial for establishing the correct stereochemistry at the 2-position of the oxathiolane ring, which is essential for the biological activity of lamivudine. The stereoselective approach enabled by this intermediate contributes to the efficient production of lamivudine with the desired stereochemical configuration.
Synthetic Utility and Applications
The primary application of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol is as a synthetic intermediate in the production of lamivudine and potentially other antiviral nucleoside analogs. Its utility stems from several key characteristics:
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Stereochemical Control: The compound provides a platform for introducing specific stereochemistry at the 2-position of the oxathiolane ring, which is critical for the biological activity of the resulting nucleoside analogs.
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Functional Group Handles: The hydroxymethyl group at the 2-position can be transformed into various functional groups, enabling diverse synthetic pathways.
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Compatible with Glycosylation: The compound can participate in glycosylation reactions with nucleobases to form nucleoside analogs with controlled stereochemistry.
Table 5: Synthetic Applications of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
| Application | Description | Relevance |
|---|---|---|
| Lamivudine Synthesis | Key intermediate in stereoselective production | Enables production of an important antiviral drug |
| Potential Application in Other Nucleoside Analogs | Building block for related compounds | Could contribute to development of new antiviral agents |
| Model Compound for Oxathiolane Chemistry | Representative of a class of heterocyclic compounds | Contributes to understanding of oxathiolane reactivity and properties |
| Stereoselective Synthesis Studies | Example of stereocontrolled intermediate | Demonstrates principles of stereoselective synthesis |
The applications of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol extend beyond its direct use in lamivudine synthesis. As a well-characterized oxathiolane derivative, it can serve as a model compound for studying the chemistry of this class of heterocycles and potentially lead to the development of new synthetic methodologies and pharmaceutical applications.
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